molecular formula C9H17N B3243981 Spiro[3.5]nonan-1-amine CAS No. 1603209-34-2

Spiro[3.5]nonan-1-amine

Cat. No.: B3243981
CAS No.: 1603209-34-2
M. Wt: 139.24
InChI Key: MAQFKOBNRQCKTJ-UHFFFAOYSA-N
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Description

Spiro[35]nonan-1-amine is a spirocyclic amine characterized by its unique structural rigidity and diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[3.5]nonan-1-amine typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the [1+2] cycloaddition reaction, where an olefin reacts with a carbene to form the spirocyclic ring. Another approach involves the Corey–Chaykovsky reaction, where a fluorene-9-one azine reacts with dimethyloxosulfonium methylide to yield the spiro compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Spiro[3.5]nonan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced amine forms.

    Substitution: The amine group can undergo substitution reactions with various electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Scientific Research Applications

Spiro[3.5]nonan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of spiro[3.5]nonan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind selectively to certain receptors or enzymes, modulating their activity. This selective binding can lead to various biological effects, such as analgesic or anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[3.5]nonan-1-amine stands out due to its specific spirocyclic structure, which imparts unique conformational rigidity and stability. This structural uniqueness makes it a valuable compound for various applications, particularly in drug discovery and materials science.

Properties

IUPAC Name

spiro[3.5]nonan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c10-8-4-7-9(8)5-2-1-3-6-9/h8H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQFKOBNRQCKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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